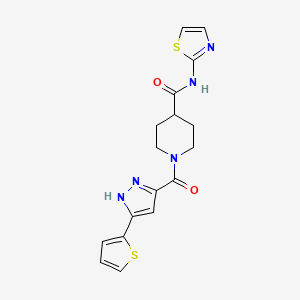![molecular formula C19H19N3O4 B2653169 N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide CAS No. 941876-18-2](/img/structure/B2653169.png)
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound includes a pyridopyrimidine core, which is a bicyclic system containing a pyridine and a pyrimidine ring. The compound also contains two methoxy groups and an amide group.Aplicaciones Científicas De Investigación
Conformational Analysis and Structural Properties
Conformational Equilibrium in Solvents
A study by Forbes et al. (2001) on a similar compound, N-(pyrimidin-2-yl)pentafluorobenzamide, reveals its ability to adopt a cis amide bond in the solid state and exhibit a mixture of cis and trans rotamers in solution. The conformational equilibrium is influenced by solvent properties, highlighting the importance of solvation effects on the structure of such compounds (Forbes et al., 2001).
Crystal Structure and Tautomerism
Research by Rajam et al. (2017) on pyrimidines, including variants with dimethyl substitutions, emphasizes their significance in molecular recognition processes, particularly through hydrogen bonding. This study underlines the importance of pyrimidine derivatives in biological and medicinal applications, suggesting potential research avenues for N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide (Rajam et al., 2017).
Applications in Cancer Research
Antiproliferative Activity and Cancer Research
Huang et al. (2020) investigated a compound with a similar pyrimidinyl structure, demonstrating marked inhibition against various human cancer cell lines. This suggests potential applications of this compound in cancer research, particularly as an antiproliferative agent (Huang et al., 2020).
Synthesis and Evaluation for Antitumor Activity
The synthesis and evaluation of pyrimidine derivatives for antitumor activities, as described by Grivsky et al. (1980), provide insights into the potential of this compound in similar applications. The compound's structural features could be exploited for targeted drug action against cancer (Grivsky et al., 1980).
Miscellaneous Applications
Antibacterial and Antifungal Activities
A study by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives, using pyridine as a starting material, highlights their antimicrobial properties. This suggests that this compound could potentially be explored for similar antibacterial and antifungal applications (Hossan et al., 2012).
Inhibitors of TNF-α Production
Collin et al. (1999) synthesized N-pyridinyl(methyl)fluorobenzamides to inhibit TNF-α production, indicating the potential of related compounds, like this compound, in inflammatory and immune response studies (Collin et al., 1999).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-11-8-9-15-20-12(2)16(19(24)22(15)10-11)21-18(23)13-6-5-7-14(25-3)17(13)26-4/h5-10H,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJAAFKGMIDCNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=C(C(=CC=C3)OC)OC)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2653086.png)
![N-cyclohexyl-2-(2-(3,4-dimethoxyphenyl)-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2653087.png)
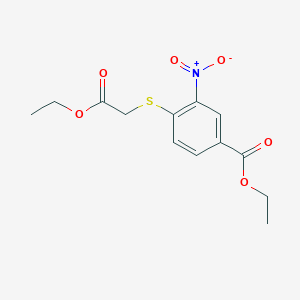
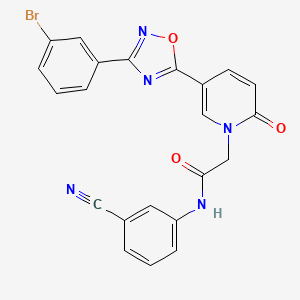
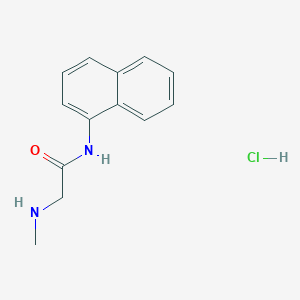
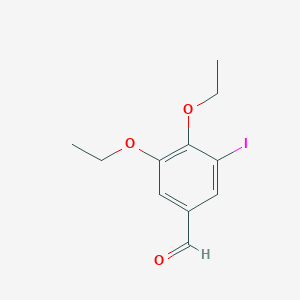
![N-(1-cyanocycloheptyl)-2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl}acetamide](/img/structure/B2653100.png)
![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
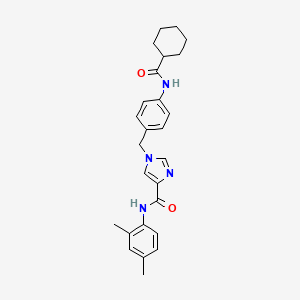
![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)
